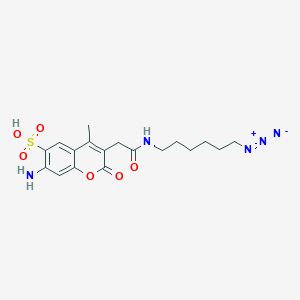
BP Fluor 350 Azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BP Fluor 350 Azide is a blue-fluorescent, azide-activated probe that reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole and does not require a copper catalyst or elevated temperatures . This compound is water-soluble, moderately photostable, and optimally excited by the 350 nm laser line . It is routinely used for generating stable signals in imaging and flow cytometry .
准备方法
BP Fluor 350 Azide is synthesized through a series of chemical reactions involving the introduction of an azide group to the BP Fluor 350 molecule. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with BP Fluor 350, a blue-fluorescent dye.
Azidation: The azide group is introduced to the BP Fluor 350 molecule through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion (N₃⁻).
Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial production methods for this compound involve scaling up the laboratory synthesis process while maintaining stringent quality control measures to ensure consistency and purity of the final product .
化学反应分析
BP Fluor 350 Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: This compound reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) to form a stable triazole. This reaction is highly efficient and specific, making it ideal for bioconjugation and labeling applications.
Copper-Free Click Chemistry: This compound also reacts with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole.
Common reagents and conditions used in these reactions include:
Copper-Catalyzed Click Reaction: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as the catalyst and reducing agent, respectively.
Copper-Free Click Reaction: Strained cyclooctyne derivatives are used as the reactive partners.
The major products formed from these reactions are stable triazole linkages, which are highly stable and resistant to hydrolysis .
科学研究应用
BP Fluor 350 Azide has a wide range of scientific research applications, including:
Chemistry: It is used for labeling and detecting biomolecules through click chemistry reactions.
Biology: this compound is used in imaging and flow cytometry to generate stable signals for detecting high-abundance targets.
Medicine: It is used in diagnostic assays and therapeutic research to label and track specific biomolecules.
作用机制
BP Fluor 350 Azide exerts its effects through click chemistry reactions. The azide group on this compound reacts with terminal alkynes or strained cyclooctyne to form stable triazole linkages . These reactions are highly specific and efficient, allowing for precise labeling and detection of target molecules . The molecular targets and pathways involved in these reactions depend on the specific biomolecules being labeled and detected .
相似化合物的比较
BP Fluor 350 Azide can be compared with other similar compounds, such as:
BP Fluor 350 Alkyne: This compound is an alkyne-activated probe that reacts with azides via a copper-catalyzed click reaction (CuAAC) to form stable triazole linkages.
BP Fluor 350 DBCO: This compound reacts with azides via a copper-free click chemistry reaction to form stable triazole linkages without requiring a copper catalyst or elevated temperatures.
Alexa Fluor 350: This is a blue-fluorescent dye similar to BP Fluor 350, used for imaging and flow cytometry applications.
This compound is unique in its ability to undergo both copper-catalyzed and copper-free click chemistry reactions, providing versatility in various applications .
属性
分子式 |
C18H23N5O6S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
7-amino-3-[2-(6-azidohexylamino)-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |
InChI |
InChI=1S/C18H23N5O6S/c1-11-12-8-16(30(26,27)28)14(19)10-15(12)29-18(25)13(11)9-17(24)21-6-4-2-3-5-7-22-23-20/h8,10H,2-7,9,19H2,1H3,(H,21,24)(H,26,27,28) |
InChI 键 |
AGOXVUBZECJXBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCCCCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


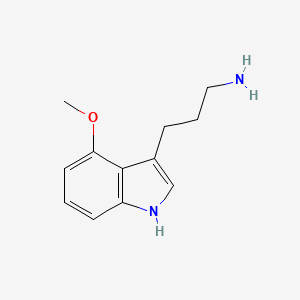
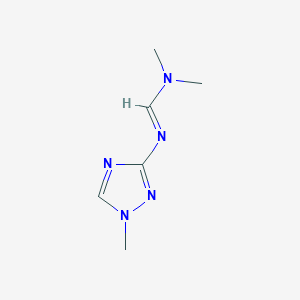

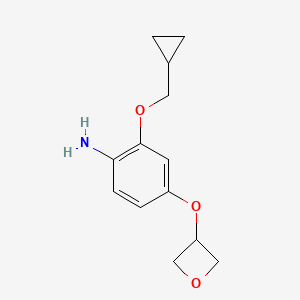
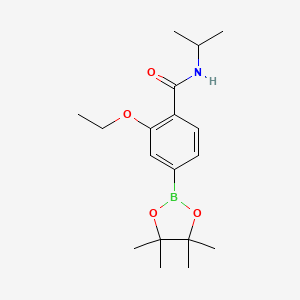


![N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725091.png)
![5,6,7,8-Tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13725092.png)
![(4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13725099.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B13725101.png)
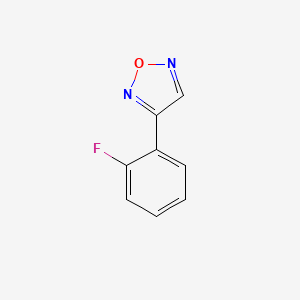
![Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13725109.png)
![Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate](/img/structure/B13725112.png)
